diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate
Description
Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate is a highly strained bicyclic organophosphonate compound characterized by its unique [1.1.1]pentane scaffold and an iodine substituent at the bridgehead position. The bicyclo[1.1.1]pentane (BCP) core introduces significant steric strain, which influences its reactivity and stability. The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the phosphonate group enhances solubility and enables participation in phosphorylation or Horner-Wadsworth-Emmons reactions. This compound is primarily utilized in medicinal chemistry and materials science for the synthesis of bioisosteres, where the BCP motif replaces traditional aromatic or aliphatic groups to improve pharmacokinetic properties .
Properties
CAS No. |
2639449-31-1 |
|---|---|
Molecular Formula |
C10H18IO3P |
Molecular Weight |
344.13 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H18IO3P/c1-3-13-15(12,14-4-2)8-9-5-10(11,6-9)7-9/h3-8H2,1-2H3 |
InChI Key |
OPZBOFWOAVUYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC12CC(C1)(C2)I)OCC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the iodine atom: This step often involves halogenation reactions using reagents like iodine or iodine monochloride.
Attachment of the phosphonate group: This can be done through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate undergoes various types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Hydrolysis: The ester groups in the phosphonate can be hydrolyzed to form the corresponding phosphonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with strained ring systems.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving phosphonate esters.
Mechanism of Action
The mechanism by which diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions. The phosphonate group can form strong interactions with the active site of enzymes, thereby inhibiting their activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of diethyl ({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)phosphonate, highlighting differences in substituents, molecular weight, and reactivity:
Stability and Strain Considerations
The BCP core imposes significant angle strain (~120° bridgehead angles), which destabilizes the compound but enhances reactivity in ring-opening or functionalization reactions. This contrasts with less-strained bicyclic systems (e.g., norbornane), which exhibit lower reactivity but higher thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
